(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
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Overview
Description
(S)-6-Methyl-2-oxa-5,8-diazaspiro[35]nonan-7-one is a spirocyclic compound that features a unique structure combining an oxetane and a diazaspiro ring system
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by (S)-6-Methyl-2-oxa-5,8-diazaspiro[3Given the compound’s structure, it’s possible that it could influence a variety of pathways, depending on its targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The molecular and cellular effects of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method allows for the formation of the spirocyclic oxetane structure, which is then further functionalized to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as Oxone®.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the diazaspiro ring.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic framework.
Scientific Research Applications
(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand for biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with similar structural features.
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: A related compound with a different ring size and functional groups.
Uniqueness
(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is unique due to its specific combination of an oxetane and diazaspiro ring system, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as NQO1, sets it apart from other similar compounds.
Properties
IUPAC Name |
(6S)-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5-6(10)8-2-7(9-5)3-11-4-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMGONXEUNBKBA-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC2(N1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC2(N1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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